molecular formula C9H8ClF4NO B13680014 2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride

2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride

Cat. No.: B13680014
M. Wt: 257.61 g/mol
InChI Key: WBSHNVCNVSNYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride is a chemical compound with the molecular formula C9H9ClF3NO. It is a white solid at room temperature and is known for its unique chemical properties, which make it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

Molecular Formula

C9H8ClF4NO

Molecular Weight

257.61 g/mol

IUPAC Name

2-amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C9H7F4NO.ClH/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14;/h1-3H,4,14H2;1H

InChI Key

WBSHNVCNVSNYPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)CN)F.Cl

Origin of Product

United States

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